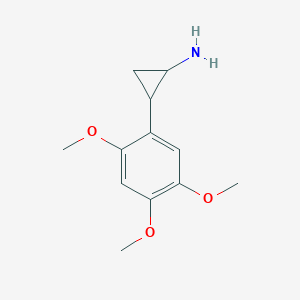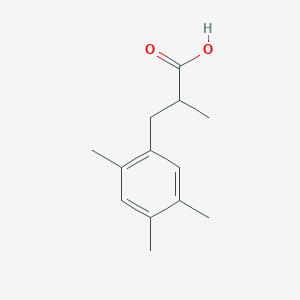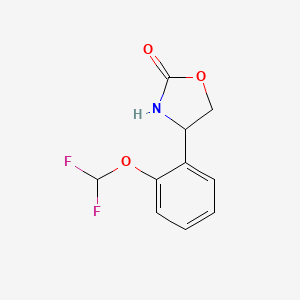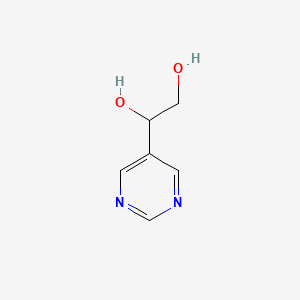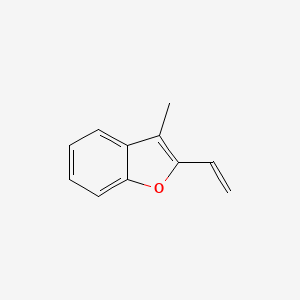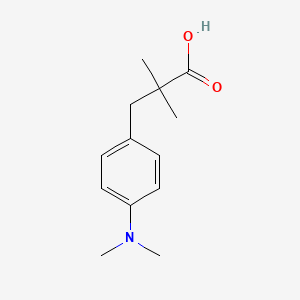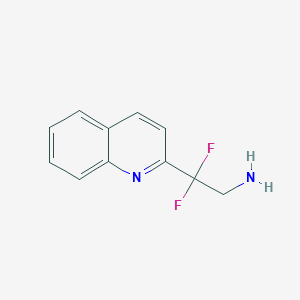
2-Quinolineethanamine, beta,beta-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolineethanamine, beta,beta-difluoro- is a fluorinated derivative of quinoline. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines, which are known for their diverse applications in medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolineethanamine, beta,beta-difluoro- typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms with fluorine atoms. This can be achieved using reagents such as diethylaminosulfur trifluoride or other fluorinating agents . The reaction conditions often require anhydrous and oxygen-free environments to prevent side reactions and ensure high yields .
Industrial Production Methods
For large-scale production, the synthesis of 2-Quinolineethanamine, beta,beta-difluoro- can be optimized using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity. The use of strong acids and bases in a controlled environment is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinolineethanamine, beta,beta-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Diethylaminosulfur trifluoride, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline carboxylic acids, while reduction can yield quinoline derivatives with reduced functional groups .
Applications De Recherche Scientifique
2-Quinolineethanamine, beta,beta-difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Mécanisme D'action
The mechanism of action of 2-Quinolineethanamine, beta,beta-difluoro- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes, resulting in antibacterial or antineoplastic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.
Difluoroalkanes: Compounds with two fluorine atoms attached to an alkane chain.
Uniqueness
2-Quinolineethanamine, beta,beta-difluoro- is unique due to its specific structure, which combines the quinoline ring with difluoroethanamine. This combination provides distinct biological activities and chemical reactivity that are not observed in other fluorinated compounds .
Propriétés
Formule moléculaire |
C11H10F2N2 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2,2-difluoro-2-quinolin-2-ylethanamine |
InChI |
InChI=1S/C11H10F2N2/c12-11(13,7-14)10-6-5-8-3-1-2-4-9(8)15-10/h1-6H,7,14H2 |
Clé InChI |
ZZPAGRSCFBYMGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


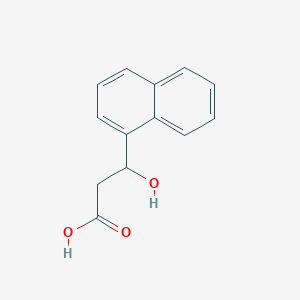
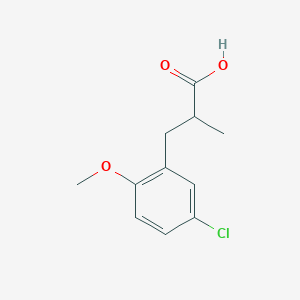
![7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13599280.png)
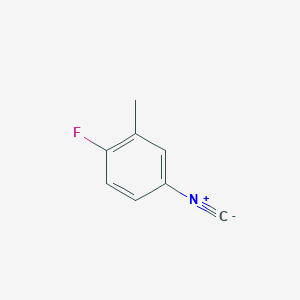
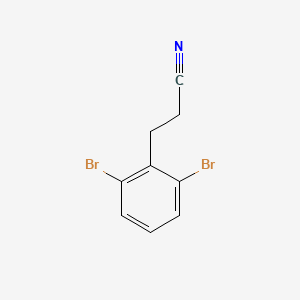
![Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13599287.png)
